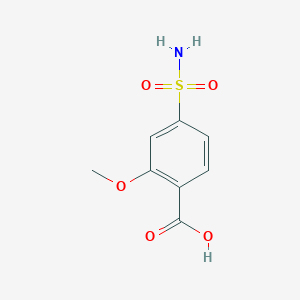

4-(Aminosulfonyl)-2-methoxybenzoic acid

Vue d'ensemble

Description

4-(Aminosulfonyl)-2-methoxybenzoic acid, commonly referred to as AMB, is an important organic compound used in a variety of scientific applications. It has a wide range of uses, from organic synthesis to medicinal applications, and is a key component of many chemical reactions. AMB is a versatile compound with many advantages, and is used in numerous fields of research.

Applications De Recherche Scientifique

Antimicrobial Activity

This compound has shown significant potential in antimicrobial applications. Derivatives of this compound have been synthesized and tested against various types of Gram-positive and Gram-negative bacteria, as well as fungus species like Candida albicans. The derivatives exhibited strong activity, particularly against Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MIC) as low as 1–4 µg/mL .

Anticancer Properties

In the realm of cancer research, derivatives of 4-(Aminosulfonyl)-2-methoxybenzoic acid have been evaluated for their anticancer properties. Studies have included in vitro assays on human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines. These studies aim to understand the cytotoxic effects and potential mechanisms by which these compounds can inhibit cancer cell growth .

Antioxidant Effects

The antioxidant capacity of this compound and its derivatives is another area of interest. Using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′–azino–bis(3–ethylbenzthiazoline–6–sulfonic acid)), researchers have measured the ability of these molecules to scavenge free radicals. This property is crucial in the prevention of oxidative stress-related diseases .

Drug Development

4-(Aminosulfonyl)-2-methoxybenzoic acid serves as a pharmacophore in drug development due to its structural features that interact with biological targets. Its derivatives are often more effective than the parent compound, offering stronger biological activities that are beneficial in creating new medications .

Antibacterial Coatings

The compound’s derivatives have been used to modify surfaces to impart antibacterial properties. For instance, 4-aminocinnamic modified materials have shown excellent antibacterial activity against S. aureus and E. coli, with inhibition ratios greater than 99%. Such coatings are valuable in healthcare settings to prevent bacterial infections .

Biofilm Inhibition

Research has also explored the use of this compound in preventing biofilm formation by bacteria. Biofilms are a major concern in medical devices and implants, as they can lead to persistent infections. The derivatives of 4-(Aminosulfonyl)-2-methoxybenzoic acid have been effective in inhibiting biofilm formed by methicillin-resistant Staphylococcus strains .

Hemolysis Assay

In the context of safety assessments, hemolysis assays have been performed using derivatives of this compound. These studies are crucial to ensure that new drugs do not cause damage to red blood cells, which could lead to hemolytic anemia .

and a molecular weight of 201.200, has been analyzed to understand its chemical properties and interactions. .Mécanisme D'action

Target of Action

Similar compounds such as aminosalicylic acid are known to target mycobacterium tuberculosis

Mode of Action

It’s worth noting that aminosalicylic acid, a compound with a similar structure, inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This effectively inhibits the synthesis of folic acid, which is crucial for bacterial growth and multiplication .

Biochemical Pathways

Compounds with similar structures, such as aminosalicylic acid, are known to inhibit folic acid synthesis . This suggests that 4-(Aminosulfonyl)-2-methoxybenzoic acid may also interfere with similar biochemical pathways.

Result of Action

Similar compounds such as aminosalicylic acid are known to have bacteriostatic effects against mycobacterium tuberculosis . This suggests that 4-(Aminosulfonyl)-2-methoxybenzoic acid may have similar effects.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

2-methoxy-4-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-7-4-5(15(9,12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDXOGPIGCMWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminosulfonyl)-2-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)

![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)

![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)